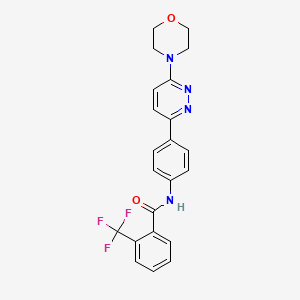
N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C22H19F3N4O2 and its molecular weight is 428.415. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide, also known by its CAS number 922668-03-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a detailed overview of its biological activity, synthesis, and relevant research findings.
Structural Overview
The compound features a morpholinopyridazine moiety linked to a trifluoromethyl benzamide structure. This unique arrangement contributes to its pharmacological properties. The molecular formula is C22H19F3N4O2, and it has a molecular weight of 428.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C22H19F3N4O2 |
| Molecular Weight | 428.4 g/mol |
| CAS Number | 922668-03-9 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Preparation of the Morpholinopyridazine Intermediate : This can be achieved through the reaction of 3-chloropyridazine with morpholine under basic conditions.
- Coupling Reaction : The intermediate is then coupled with a phenyl ring using a coupling reaction, such as Suzuki-Miyaura coupling, in the presence of palladium catalysts.
Anticancer Properties
Research indicates that this compound exhibits potential anticancer activity through multiple mechanisms:
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It may interact with various receptors that play critical roles in tumor growth and metastasis.
A study reported that this compound could inhibit the growth of certain cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
The biological activity is believed to stem from its ability to modulate key signaling pathways involved in cellular proliferation and survival. Specifically:
- Targeting Tyrosine Kinases : The compound may inhibit non-receptor tyrosine kinases that are crucial for T-cell activation and proliferation .
- Inducing Apoptosis : It has been observed to induce apoptosis in cancer cells, potentially through the activation of intrinsic apoptotic pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies : Laboratory studies demonstrated that this compound effectively reduced cell viability in various cancer cell lines, including breast and lung cancer models.
- Mechanistic Insights : Further investigations revealed that the compound's anticancer effects were associated with the modulation of cell cycle regulators and pro-apoptotic factors.
- Comparative Studies : Comparative analyses with other known anticancer agents highlighted its unique mechanism of action, providing insights into its potential advantages over existing therapies .
Eigenschaften
IUPAC Name |
N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N4O2/c23-22(24,25)18-4-2-1-3-17(18)21(30)26-16-7-5-15(6-8-16)19-9-10-20(28-27-19)29-11-13-31-14-12-29/h1-10H,11-14H2,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBMJWOICAZEFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














